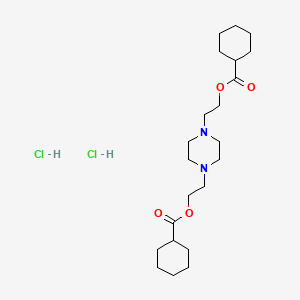

Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclohexylcarboxylate, dihydrochloride

Description

This compound is a piperazine derivative featuring two ethanol moieties esterified with dicyclohexylcarboxylate groups and formulated as a dihydrochloride salt. Its structure combines a central piperazine ring with lipophilic cyclohexyl ester substituents, enhancing membrane permeability, while the dihydrochloride salt improves aqueous solubility.

Properties

CAS No. |

66944-68-1 |

|---|---|

Molecular Formula |

C22H40Cl2N2O4 |

Molecular Weight |

467.5 g/mol |

IUPAC Name |

2-[4-[2-(cyclohexanecarbonyloxy)ethyl]piperazin-1-yl]ethyl cyclohexanecarboxylate;dihydrochloride |

InChI |

InChI=1S/C22H38N2O4.2ClH/c25-21(19-7-3-1-4-8-19)27-17-15-23-11-13-24(14-12-23)16-18-28-22(26)20-9-5-2-6-10-20;;/h19-20H,1-18H2;2*1H |

InChI Key |

VJWINASAFSCJNY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)OCCN2CCN(CC2)CCOC(=O)C3CCCCC3.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and yield. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclohexylcarboxylate, dihydrochloride can undergo various chemical reactions, including:

Oxidation: The ethanol groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to modify the piperazine ring or the carboxylate groups.

Substitution: The hydrogen atoms on the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclohexylcarboxylate, dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclohexylcarboxylate, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can interact with various biological molecules, potentially inhibiting or activating specific pathways . The ethanol and dicyclohexylcarboxylate groups can also play a role in modulating the compound’s activity and binding affinity .

Comparison with Similar Compounds

Structural Analogues with Varied Ester Groups

Table 1: Structural Comparison

Key Differences :

- Cyclohexyl vs.

- Aromatic vs. Alicyclic Esters : The di(p-methylbenzoate) derivative () introduces aromaticity, enabling π-π interactions in biological systems. However, aromatic esters may face faster metabolic hydrolysis compared to alicyclic esters, affecting pharmacokinetics .

Parent Alcohols (Unmodified Piperazine Derivatives)

Table 2: Physicochemical Properties

| Compound | LogP (Predicted) | Solubility (Water) | Hygroscopicity |

|---|---|---|---|

| Target Compound | ~3.5 | Moderate | High |

| 2,2'-(Piperazine-1,4-diyl)diethanol | ~0.2 | High | Moderate |

| Piperazine dihydrochloride | -1.8 | Very High | High |

Functional Insights :

- The parent diol (2,2'-(Piperazine-1,4-diyl)diethanol, CAS 5464-12-0) lacks ester groups, resulting in high hydrophilicity and rapid systemic clearance. The target compound’s esterification extends half-life by slowing hydrolysis .

- Piperazine dihydrochloride () shares the dihydrochloride salt but lacks ethanol and ester moieties, limiting its utility in lipophilic environments .

Functional Analogues in Therapeutics

H-7 Dihydrochloride (): A kinase inhibitor with polypharmacology. Unlike H-7, the target compound’s alicyclic esters may confer selectivity for specific targets (e.g., lipid-associated enzymes or receptors) due to enhanced lipophilicity and reduced off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.